molecular formula C14H30O2Si B6279888 rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans CAS No. 180046-62-2

rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans

Cat. No.: B6279888
CAS No.: 180046-62-2
M. Wt: 258.5
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Description

This compound is a racemic mixture of the trans-isomer featuring a cyclohexane ring substituted at the 1,4-positions. The tert-butyldimethylsilyl (TBS) group protects a hydroxymethyl moiety at the 4-position, while a free hydroxymethyl group resides at the 1-position . Its molecular formula is C₁₆H₃₄O₂Si, with a molecular weight of 298.5 g/mol (calculated). The CAS registry number is 180046-62-2, and it is typically available at ≥95% purity . The TBS group enhances lipophilicity and stability against oxidation, making it a critical intermediate in pharmaceutical and organic syntheses, particularly in multistep reactions requiring selective deprotection .

Properties

CAS No.

180046-62-2

Molecular Formula

C14H30O2Si

Molecular Weight

258.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, and yields the protected alcohol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production required in various industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to form the corresponding ketone.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane using reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: The TBDMS protecting group can be selectively removed under acidic conditions (e.g., using tetrabutylammonium fluoride, TBAF) to yield the free alcohol.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, room temperature.

    Reduction: LiAlH4, hydrogenation catalysts, room temperature to reflux.

    Substitution: TBAF, room temperature.

Major Products Formed:

    Oxidation: Corresponding ketone.

    Reduction: Corresponding alcohol or alkane.

    Substitution: Free alcohol.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions involving hydroxyl groups. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.

Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as precursors to active pharmaceutical ingredients (APIs). Its role in drug synthesis highlights its importance in medicinal chemistry.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various chemical processes, enhancing the efficiency and yield of industrial reactions.

Mechanism of Action

The mechanism of action of rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans involves its reactivity towards nucleophiles and electrophiles. The TBDMS protecting group stabilizes the hydroxyl group, preventing unwanted side reactions. Upon deprotection, the free alcohol can participate in various chemical transformations, acting as a nucleophile in substitution reactions or undergoing oxidation to form ketones.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Configuration Molecular Formula CAS Number Key Applications/Properties References
rac-((1r,4r)-4-(((TBS)oxy)methyl)cyclohexyl)methanol, trans TBS-protected hydroxymethyl, free hydroxymethyl Trans C₁₆H₃₄O₂Si 180046-62-2 Intermediate for bioactive molecules; TBS enhances lipophilicity and stability
trans-4-tert-Butylcyclohexylmethanol tert-Butyl, free hydroxymethyl Trans C₁₁H₂₂O 13004-06-3 Solubility studies; lower lipophilicity compared to TBS analogs
2-((1R,2R,4R)-2-(4-Adamantan-1-yl)-...cyclohexyl)prop-2-en-1-ol (12) Multiple TBS groups, adamantane moiety Trans C₃₉H₆₆O₄Si₃ Not provided Cannabinoid receptor ligand synthesis; high steric hindrance due to bulky substituents
(1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl methanesulfonate Boc-protected amine, methanesulfonate Trans C₁₃H₂₅NO₅S Not provided Peptide/protection chemistry; Boc group offers orthogonal deprotection to TBS
trans-4-(Hydroxymethyl)-cyclohexylamine Free hydroxymethyl, amine Trans C₇H₁₅NO Not provided Bioconjugation; polar due to free -OH and -NH₂ groups

Key Findings

Lipophilicity and Reactivity: The TBS group in the target compound increases logP compared to analogs with free hydroxyls (e.g., trans-4-tert-butylcyclohexylmethanol) . In contrast, Boc-protected analogs (e.g., (1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate) exhibit moderate polarity suitable for aqueous-phase reactions .

Synthetic Utility: The TBS group in the target compound allows selective deprotection under mild acidic conditions (e.g., HF-pyridine), unlike the Boc group, which requires stronger acids like TFA . Multifunctional analogs (e.g., compound 12 in ) demonstrate the role of steric bulk in receptor binding, a feature absent in simpler cyclohexylmethanol derivatives .

Stability and Handling: The target compound is classified as a controlled product with a short shelf life, requiring inert storage conditions . In contrast, trans-4-tert-butylcyclohexylmethanol is more stable but less versatile in synthetic applications due to its unprotected hydroxyl group .

Pharmaceutical Relevance :

  • Derivatives like those in and highlight the use of TBS-protected intermediates in synthesizing kinase inhibitors and cannabinergics, where controlled release of hydroxyl groups is critical .

Biological Activity

The compound rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans, also known as trans-4-[tert-butyl(dimethyl)silyl]oxycyclohexanol, is a silyl ether derivative that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H26O2Si
  • Molecular Weight : 230.42 g/mol
  • CAS Number : 103202-63-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. The silyl group enhances the lipophilicity of the molecule, facilitating its penetration into cell membranes. This property is crucial for its potential as a therapeutic agent.

Key Mechanisms:

  • Enzyme Inhibition : Studies suggest that rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, which is critical for maintaining cellular homeostasis and can lead to apoptosis in certain cancer cell lines.

Biological Activity

The following table summarizes the biological activities reported for this compound:

Activity TypeObservationsReference
Antioxidant ActivityExhibited significant reduction in oxidative stress markers in vitro.
CytotoxicityInduced apoptosis in cancer cell lines with an EC50 < 25 μM.
Enzyme InhibitionInhibited key metabolic enzymes linked to cancer progression.

Case Study 1: Antioxidant Properties

In a study evaluating the antioxidant potential of various silyl ethers, rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol demonstrated a significant ability to reduce lipid peroxidation in human fibroblast cells. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of this compound revealed that it effectively induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The study utilized MTT assays to determine cell viability post-treatment and found that concentrations as low as 10 μM significantly reduced cell survival rates.

Case Study 3: Enzyme Interaction

Another investigation focused on the interaction of this compound with metabolic enzymes involved in drug metabolism. The results indicated that it could inhibit cytochrome P450 enzymes, which are crucial for drug bioactivation and detoxification processes.

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